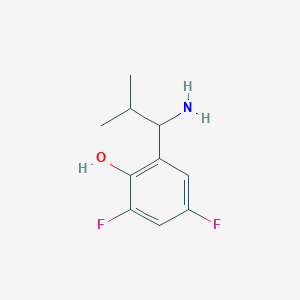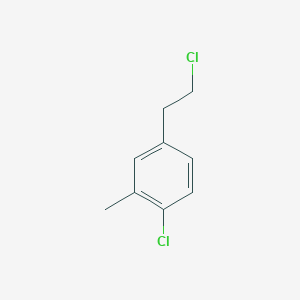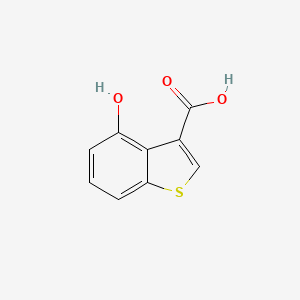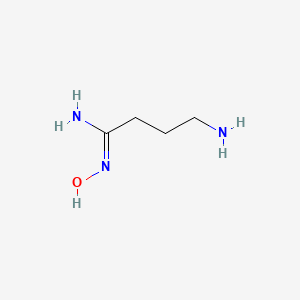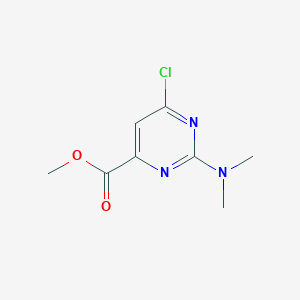
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications Pyrimidine derivatives are commonly found in nature and are integral components of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex molecules.
Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleic acid components, thereby exhibiting antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid
- Methyl 4-chloro-2-(dimethylamino)pyrimidine-6-carboxylate
- 6-Chloro-2-(methylamino)pyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its bioavailability and efficacy in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H10ClN3O2 |
|---|---|
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
methyl 6-chloro-2-(dimethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(2)8-10-5(7(13)14-3)4-6(9)11-8/h4H,1-3H3 |
Clé InChI |
OWQIJUPRHLWMAJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=CC(=N1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


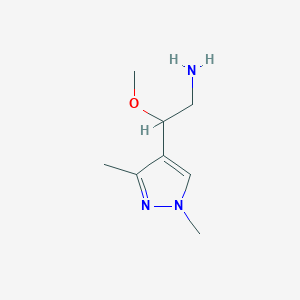
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)


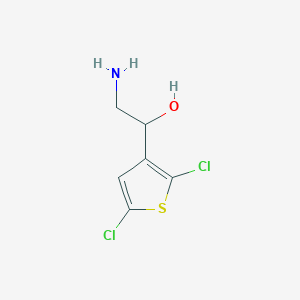

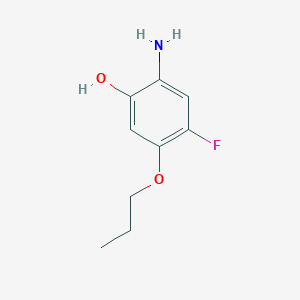
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
